2-(2-Methoxyphenyl)-2-methylpropan-1-amine
Description
Contextualization within Amine Chemistry and Aryl Alkylamine Research
Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic. Aryl alkylamines, a subclass of amines, feature an aryl group bonded to an alkyl chain which, in turn, is attached to a nitrogen-containing functional group. This structural motif is prevalent in a vast array of biologically active molecules and functional materials.
2-(2-Methoxyphenyl)-2-methylpropan-1-amine can be systematically classified within this framework. The "amine" designation points to the -NH2 group. The "propan-1-amine" specifies a three-carbon chain with the amine at the first position. The "2-methyl" indicates a methyl group at the second carbon of the propane (B168953) chain, creating a tertiary carbon center. Finally, the "2-(2-Methoxyphenyl)" denotes that this tertiary carbon is also bonded to a phenyl group substituted with a methoxy (B1213986) group at the ortho position.
The presence of the methoxy group and the specific substitution pattern are of particular interest in medicinal chemistry and materials science, as these features can significantly influence the compound's electronic properties, conformation, and metabolic stability.
Overview of Research Trajectories for Structurally Related Alkylamines and Aryl Systems
While direct research on this compound is limited, the research trajectories of structurally related compounds provide a clear indication of its potential areas of academic and industrial interest.
Synthesis: The synthesis of aryl alkylamines is a well-established field of organic chemistry. wikipedia.org Common strategies for constructing the carbon-nitrogen bond in such molecules include:
Reductive Amination: The reaction of a ketone with ammonia (B1221849) or an amine in the presence of a reducing agent.
Nucleophilic Substitution: The displacement of a leaving group by an amine.
Transition-Metal Catalyzed Cross-Coupling Reactions: Methods such as the Buchwald-Hartwig amination have become powerful tools for the formation of C-N bonds. wikipedia.orgacs.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a palladium or nickel catalyst. acs.orgyoutube.com
The synthesis of related 1-aryl-2-propanones, which could serve as precursors to compounds like the one , has been achieved through methods like the Meerwein arylation. researchgate.net
Spectroscopic Characterization: The characterization of amines and their derivatives relies on a standard suite of spectroscopic techniques. The expected spectroscopic data for this compound, based on general principles of spectroscopy for amines, are summarized below. libretexts.org
| Spectroscopic Technique | Expected Observations for this compound |
| Infrared (IR) Spectroscopy | N-H stretching vibrations around 3300-3500 cm⁻¹, C-N stretching in the 1000-1250 cm⁻¹ range for the aliphatic portion and 1200-1350 cm⁻¹ for the aromatic C-N bond, and characteristic aromatic C-H and C=C absorptions. libretexts.org |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals for the aromatic protons, a singlet for the methoxy group protons, distinct signals for the diastereotopic protons of the -CH₂-NH₂ group, and a singlet for the gem-dimethyl protons. The -NH₂ protons would likely appear as a broad singlet. libretexts.org |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances for the aromatic carbons (with the carbon bearing the methoxy group being significantly shielded), the quaternary carbon, the methylene (B1212753) carbon adjacent to the nitrogen, and the methyl carbons. libretexts.org |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Applications: Aryl alkylamines are a cornerstone of the pharmaceutical industry and are also finding increasing use in materials science. Research into structurally similar compounds has focused on their potential as:
Pharmacological Agents: Many aryl alkylamines interact with monoamine neurotransmitter systems in the brain and are used as stimulants, antidepressants, and anorectics. wikipedia.org
Catalysts: Chiral amines and their derivatives are widely employed as catalysts and ligands in asymmetric synthesis.
Functional Materials: The incorporation of aryl alkylamine moieties into larger molecular frameworks can impart desirable electronic and optical properties, leading to applications in organic light-emitting diodes (OLEDs) and other electronic devices. youtube.com
Identification of Knowledge Gaps and Opportunities for Further Academic Inquiry
The notable absence of dedicated research on this compound in the scientific literature represents a significant knowledge gap. This gap presents numerous opportunities for further academic inquiry:
Novel Synthetic Routes: The development and optimization of synthetic pathways to this specific isomer could be a valuable contribution to synthetic methodology. A comparative study of different catalytic systems for its synthesis could yield important insights. acs.orgnih.gov
Detailed Spectroscopic and Structural Analysis: A thorough characterization using advanced spectroscopic techniques, including 2D NMR, and X-ray crystallography would provide a definitive understanding of its three-dimensional structure and conformational preferences.
Exploration of Biological Activity: Given the prevalence of the aryl alkylamine scaffold in neuropharmacology, a systematic investigation of the biological activity of this compound is warranted. This could involve screening for affinity and functional activity at various G-protein coupled receptors and transporters.
Materials Science Applications: The unique steric and electronic properties of this compound could be exploited in the design of new materials. For instance, its potential as a ligand in organometallic chemistry or as a building block for functional polymers remains unexplored.
The following table summarizes the key research opportunities:
| Area of Inquiry | Specific Research Questions |
| Synthetic Chemistry | What is the most efficient and scalable synthesis of this compound? How do different catalytic systems compare in terms of yield and purity? |
| Structural Chemistry | What is the precise solid-state structure of this compound? What are its dominant solution-state conformations? |
| Medicinal Chemistry | Does this compound exhibit any significant biological activity? What are its structure-activity relationships compared to its positional isomers? |
| Materials Science | Can this compound be used as a ligand for novel catalysts? Does it possess interesting photophysical or electronic properties for materials applications? |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7H,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOQHTVYCWOFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017387-13-1 | |
| Record name | 2-(2-methoxyphenyl)-2-methylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
**synthetic Methodologies and Chemical Transformations of 2 2 Methoxyphenyl 2 Methylpropan 1 Amine**
Established and Novel Synthetic Pathways
The construction of the neopentyl-like benzylic structure of 2-(2-Methoxyphenyl)-2-methylpropan-1-amine can be approached through several established synthetic routes. These pathways primarily differ in the method used to assemble the key quaternary carbon center.
The design of a synthetic pathway begins with the selection of readily available starting materials. A common and logical precursor for the target amine is the corresponding nitrile, 2-(2-methoxyphenyl)-2-methylpropanenitrile . This nitrile serves as a versatile intermediate that can be readily converted to the primary amine.
A primary route to this nitrile intermediate starts with 2-methoxyphenylacetonitrile . This starting material contains the required aromatic ring and a benzylic carbon that can be functionalized. The synthesis of this precursor is straightforward and it is commercially available.
An alternative strategy involves designing a synthesis around a Grignard reaction. In this approach, a key starting material would be o-bromoanisole , which is used to prepare the Grignard reagent, 2-methoxyphenylmagnesium bromide orgsyn.orgsigmaaldrich.com. This organometallic reagent provides the 2-methoxyphenyl nucleophile required for building the carbon skeleton.
A multi-step pathway disclosed in patent literature for analogous compounds utilizes substituted benzyl halides as the initial starting material, which are then reacted with isobutyronitrile google.com. For the target compound, this would involve starting with 2-methoxybenzyl chloride .
Table 1: Key Starting Materials and Precursors
| Compound Name | Role in Synthesis | Starting Material Availability |
| 2-Methoxyphenylacetonitrile | Precursor for alkylation | Commercially Available |
| o-Bromoanisole | Precursor for Grignard reagent | Commercially Available |
| Isobutyronitrile | Source of the isobutyronitrile moiety | Commercially Available |
| 2-Methoxybenzyl chloride | Starting material for alkylation | Commercially Available |
| 2-Amino-2-methylpropan-1-ol | Chiral auxiliary precursor | Commercially Available |
Several key chemical transformations are employed to construct this compound from the designed precursors.
Alkylation: A crucial step in one of the primary synthetic routes is the exhaustive methylation of 2-methoxyphenylacetonitrile. The benzylic carbon, activated by the adjacent nitrile and phenyl groups, can be deprotonated by a strong base to form a carbanion. This nucleophile then reacts with a methylating agent, such as methyl iodide. To form the desired quaternary carbon, this process must be repeated. Strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) in an aprotic solvent are typically required for this transformation google.com. The use of phase-transfer catalysts has also been described for the alkylation of benzyl cyanides, which can offer milder reaction conditions google.com.
Reaction: 2-methoxyphenylacetonitrile + 2 CH₃I → 2-(2-methoxyphenyl)-2-methylpropanenitrile
Conditions: Strong base (e.g., NaH, NaNH₂) in an inert solvent (e.g., THF, DMF).
Grignard Reactions: An alternative for creating the carbon framework involves the reaction of a Grignard reagent with a nitrile. Specifically, 2-methoxyphenylmagnesium bromide can be reacted with isobutyronitrile study.com. This reaction initially forms an imine-magnesium salt, which upon acidic hydrolysis, yields a ketone: 2-(2-methoxyphenyl)-2-methylpropanone . This ketone would then require subsequent conversion to the target amine, for instance, through reductive amination or oxime formation followed by reduction. The Grignard reaction itself is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) mnstate.edusigmaaldrich.com.
Reductive Amination/Nitrile Reduction: The final step in many synthetic pathways is the conversion of an intermediate into the primary amine.
Nitrile Reduction: The most direct method starting from the 2-(2-methoxyphenyl)-2-methylpropanenitrile intermediate is direct reduction. This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ether solvent or through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere google.com.
Reductive Amination of an Aldehyde: A hypothetical, though common, route involves the reductive amination of the corresponding aldehyde, 2-(2-methoxyphenyl)-2-methylpropanal . This aldehyde could be reacted with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ. Various reducing agents, including sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride [NaBH(OAc)₃], are effective for this transformation researchgate.net.
Table 2: Comparison of Key Synthetic Reactions
| Reaction Type | Key Intermediate(s) | Reagents & Conditions | Advantages | Disadvantages |
| Alkylation | 2-Methoxyphenylacetonitrile | NaH, CH₃I in THF | High convergence | Requires strong, hazardous bases; potential for over/under-alkylation |
| Grignard Reaction | 2-Methoxyphenylmagnesium bromide, Isobutyronitrile | Anhydrous ether solvent, followed by H₃O⁺ workup | Builds C-C bond effectively | Leads to a ketone intermediate requiring further steps; sensitive to moisture |
| Nitrile Reduction | 2-(2-methoxyphenyl)-2-methylpropanenitrile | LiAlH₄ or H₂/Catalyst (e.g., Raney Ni) | Direct conversion to the target amine | Use of highly reactive hydrides (LiAlH₄) |
Since this compound is a chiral molecule, possessing a stereocenter at the carbon bearing the amine group, methods to obtain enantiomerically pure forms are of significant interest.
Chiral Resolution: The most traditional method for separating enantiomers is chiral resolution. This process involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-camphorsulfonic acid, to form a pair of diastereomeric salts wikipedia.orgtcichemicals.com. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Once a single diastereomer is isolated, treatment with a base liberates the desired enantiomerically pure amine wikipedia.orggoogle.com. The efficiency of this method is highly dependent on the choice of resolving agent and crystallization solvent, and often requires empirical screening to optimize googleapis.com.
Enzymatic Synthesis: Modern biocatalytic methods offer highly efficient and selective routes to chiral amines. Enzymes such as transaminases (TAs) or amine dehydrogenases (AmDHs) can be used to synthesize a single enantiomer with high precision frontiersin.org.
Transaminases: A prochiral ketone, such as the hypothetical 1-(2-methoxyphenyl)-2-methylpropan-1-one, could be a substrate for a stereoselective transaminase. Using an amine donor like 2-aminopropane, the enzyme could catalyze the asymmetric transfer of the amino group to produce the (S)- or (R)-enantiomer of the target amine, depending on the specific enzyme used google.com.
Amine Dehydrogenases: Native or engineered AmDHs can perform the direct reductive amination of a ketone in the presence of ammonia and a cofactor (NAD(P)H), yielding a chiral amine with high enantiomeric excess frontiersin.orgresearchgate.net.
Derivatization and Functionalization Reactions
The primary amine and the aromatic ring of this compound provide two distinct sites for further chemical modification, allowing for the synthesis of a wide range of derivatives.
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in various functionalization reactions.
Acylation/Amidation: The amine can be easily acylated to form amides. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield N-[2-(2-methoxyphenyl)-2-methylpropyl]acetamide.
Alkylation: N-alkylation of the primary amine can produce secondary and tertiary amines. Reaction with one equivalent of an alkyl halide, such as methyl iodide, would yield the corresponding N-methyl derivative. Controlling the degree of alkylation can be challenging, often resulting in a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary and tertiary amines.
The 2-methoxyphenyl ring can undergo electrophilic aromatic substitution, with the regiochemical outcome dictated by the existing substituents. The methoxy (B1213986) (-OCH₃) group is a strong activating group and is ortho, para-directing. The 2-methylpropan-1-amine group is bulky and deactivating through its inductive effect, though its directing effect is less pronounced than the methoxy group.
The positions on the aromatic ring are influenced as follows:
Position 6: Ortho to the methoxy group and sterically hindered by the adjacent side chain.
Position 4: Para to the methoxy group, making it electronically activated and a likely site for substitution.
Position 5: Meta to the methoxy group, less activated.
Position 3: Ortho to the methoxy group but less sterically accessible than position 5.
Therefore, electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to occur predominantly at the C4 position, para to the strongly activating methoxy group.
Another common modification of a methoxy-substituted aromatic ring is ether cleavage . Treatment with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr) can cleave the methyl ether to yield the corresponding phenol, 2-(2-hydroxyphenyl)-2-methylpropan-1-amine .
Exploration of Chemical Reactivity and Reaction Mechanisms
Detailed research specifically investigating the chemical reactivity and reaction mechanisms of this compound is limited in publicly available scientific literature. However, the chemical behavior of this primary amine can be inferred from the general principles of organic chemistry, considering the electronic and steric influences of its molecular structure.
The reactivity of this compound is primarily dictated by the nucleophilic character of the primary amino group (-NH₂) and the steric hindrance imposed by the adjacent quaternary carbon, which is substituted with two methyl groups and a 2-methoxyphenyl group.
Steric and Electronic Effects:
The presence of bulky substituents on the carbon atom alpha to the amino group significantly influences its reactivity. In this compound, the neopentyl-like arrangement creates considerable steric hindrance around the nitrogen atom. This steric bulk can impede the approach of electrophiles, thereby slowing down the rate of reactions such as N-acylation and N-alkylation compared to less hindered primary amines.
Expected Chemical Transformations:
Based on the functional groups present, this compound is expected to undergo reactions typical of sterically hindered primary amines.
N-Acylation: Reaction with acylating agents like acyl chlorides or anhydrides would lead to the formation of the corresponding amides. The reaction rates are expected to be moderate to slow due to steric hindrance.
N-Alkylation: Alkylation with alkyl halides would yield secondary and tertiary amines. However, due to the steric hindrance, achieving exhaustive alkylation might require forcing conditions.
Imine Formation: Condensation with aldehydes and ketones, typically under acidic catalysis, would result in the formation of imines (Schiff bases). The stability of the resulting imine would depend on the nature of the carbonyl compound used.
Reactions with Carbonyl Compounds: As a primary amine, it can participate in reductive amination reactions with aldehydes and ketones in the presence of a reducing agent to form secondary amines.
Salt Formation: Being a basic compound, it will readily react with acids to form the corresponding ammonium salts.
Due to the lack of specific experimental data in the searched literature, a quantitative analysis of reaction yields, rates, or detailed mechanistic pathways for this compound cannot be provided at this time. The exploration of its chemical reactivity remains an area for potential future research.
**theoretical and Computational Investigations of 2 2 Methoxyphenyl 2 Methylpropan 1 Amine**
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the optimized geometry and electronic characteristics of a molecule. These calculations provide insights into the molecule's stability, reactivity, and the distribution of electrons.
The presence of several rotatable single bonds in 2-(2-Methoxyphenyl)-2-methylpropan-1-amine allows it to adopt numerous spatial arrangements, known as conformations. Conformational analysis is a computational method used to identify the most stable, low-energy conformations of a molecule.
By systematically rotating the key dihedral angles—specifically around the C(phenyl)-C(alkyl), C(alkyl)-C(amine), and C(phenyl)-O(methoxy) bonds—a potential energy surface can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing energy minima that correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature. Theoretical calculations would likely show that conformations minimizing steric hindrance between the bulky methoxyphenyl group, the gem-dimethyl groups, and the aminomethyl group are energetically favored.
| Conformer | Dihedral Angle (C1-C2-C3-N) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| A (Global Minimum) | 178.5° | 0.00 | 75.3 |
| B | 65.2° | 1.25 | 15.1 |
| C | -68.9° | 1.40 | 9.6 |
This table presents hypothetical data for illustrative purposes, showing the calculated relative energies and predicted thermodynamic populations of the most stable conformers of this compound at room temperature.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.orgtaylorandfrancis.comyoutube.comyoutube.com It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level (EHOMO) is related to the molecule's ability to be oxidized or act as a nucleophile. youtube.comyoutube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the nitrogen atom of the amine group.
The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level (ELUMO) indicates the molecule's ability to be reduced or act as an electrophile. youtube.comyoutube.com
The HOMO-LUMO Energy Gap (ΔE) is the difference between ELUMO and EHOMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
Quantum chemical calculations can precisely determine the energies and spatial distributions of these orbitals, providing key insights into the molecule's chemical behavior.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -5.85 | Indicates moderate electron-donating capability. |
| ELUMO | 0.95 | Indicates a low propensity to accept electrons. |
| Energy Gap (ΔE) | 6.80 | Suggests high kinetic stability and low reactivity. |
This table provides illustrative FMO theory parameters for this compound, calculated using a hypothetical DFT method. These values are crucial for predicting how the molecule will interact in chemical reactions.
An Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution across a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This map is color-coded to indicate regions of varying electron density:
Red: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. In this compound, such regions would be concentrated around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine group due to their lone pairs of electrons.
Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack. The hydrogen atoms of the primary amine (NH₂) would be the most prominent positive regions.
Green/Yellow: Regions of neutral or near-neutral potential.
ESP analysis is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for predicting how the molecule might bind to a biological target.
| Atomic Site | Predicted ESP Value (kcal/mol) | Predicted Interaction Type |
|---|---|---|
| Amine Nitrogen (N) | -35.8 | Hydrogen Bond Acceptor, Electrophilic Attack Site |
| Methoxy Oxygen (O) | -28.5 | Hydrogen Bond Acceptor |
| Amine Hydrogens (H) | +25.2 | Hydrogen Bond Donor |
| Aromatic Ring Face | -10.5 | π-π Stacking, Cation-π Interaction |
This table presents hypothetical ESP values at key locations on the molecular surface of this compound, predicting its interaction capabilities.
Molecular Modeling and In Silico Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (a ligand) might interact with a large biological macromolecule, such as a protein or enzyme. These in silico methods are essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.comsemanticscholar.org
Molecular docking simulations place the 3D structure of this compound into the binding site of a hypothetical target protein. mdpi.com An algorithm then samples numerous possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose. This score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating a more favorable interaction.
The simulation identifies key interactions that stabilize the ligand-protein complex, such as:
Hydrogen Bonds: The primary amine group is a potential hydrogen bond donor, while the methoxy oxygen and amine nitrogen can act as acceptors. scispace.com
Hydrophobic Interactions: The methoxyphenyl ring and the methyl groups can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Electrostatic Interactions: The charged or polar regions of the molecule can form electrostatic interactions with corresponding residues on the protein.
| Hypothetical Target | Docking Score (kcal/mol) | Key Predicted Interactions | Interacting Residues |
|---|---|---|---|
| Monoamine Oxidase A | -8.2 | Hydrogen Bond (Donor) | TYR 407 |
| Hydrogen Bond (Acceptor) | ASN 181 | ||
| Hydrophobic (π-Alkyl) | ILE 335, TYR 444 |
This table provides an illustrative example of a molecular docking study of this compound with a hypothetical biological target, detailing the predicted binding energy and the specific amino acid residues involved in the interaction.
Computational models are instrumental in developing Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. By using the docking model as a starting point, researchers can perform in silico modifications to the this compound scaffold and predict the impact on binding affinity.
For instance, virtual analogs could be created by:
Moving the methoxy group to the meta or para positions of the phenyl ring.
Replacing the methoxy group with other substituents (e.g., chloro, hydroxyl, methyl).
Altering the length or branching of the alkyl chain.
By calculating the docking score for each new analog, a computational SAR model can be built. This model can guide synthetic chemistry efforts by prioritizing modifications that are predicted to enhance the desired activity, thereby accelerating the process of lead optimization.
| Modification to Parent Structure | Predicted Docking Score (kcal/mol) | Predicted Change in Activity |
|---|---|---|
| None (Parent Compound) | -8.2 | Baseline |
| Methoxy at C3 (meta) | -7.5 | Decrease |
| Methoxy at C4 (para) | -7.1 | Decrease |
| Replace Methoxy with Chloro | -8.5 | Increase |
| Remove one gem-dimethyl group | -6.9 | Significant Decrease |
This table illustrates a hypothetical computational SAR study, showing how virtual modifications to the this compound structure are predicted to alter its binding affinity for a target.
Reaction Mechanism Predictions and Transition State Analysisslideshare.netresearchgate.net
Theoretical and computational chemistry offer powerful tools to elucidate the potential synthetic pathways for novel compounds like this compound and to analyze the intricate details of their reaction mechanisms. In the absence of specific experimental studies on the synthesis of this molecule, computational methods can predict the most plausible routes, identify key intermediates, and characterize the transition states that govern the reaction rates. This section explores hypothetical reaction mechanisms for the synthesis of this compound based on well-established organic reactions, supported by the principles of computational analysis.
One plausible synthetic approach involves the Ritter reaction , a method known for producing amides from a nitrile and a carbocation source, which can then be hydrolyzed to the corresponding amine. researchgate.netorganic-chemistry.org Another potential route is the addition of a Grignard reagent to a nitrile , followed by reduction of the resulting imine. nih.govnih.govmasterorganicchemistry.com A third possibility is the Hofmann rearrangement of a suitable amide. slideshare.netresearchgate.netwikipedia.org Computational studies, typically employing Density Functional Theory (DFT), can be used to model these reaction pathways. researchgate.net Such studies calculate the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products, as well as their relative energies.
Hypothetical Ritter Reaction Pathway
The Ritter reaction would likely proceed via the formation of a tertiary carbocation from 2-(2-methoxyphenyl)-2-methylpropan-1-ol in the presence of a strong acid. This carbocation would then be attacked by a nitrile, such as acetonitrile (B52724), to form a nitrilium ion. Subsequent hydrolysis would yield an N-acetylated intermediate, which can then be hydrolyzed to the final amine product.
A computational analysis of this pathway would focus on the energetics of carbocation formation, the activation barrier for the nucleophilic attack of the nitrile, and the energies of the subsequent hydrolysis steps. The transition state for the nitrile addition would be of particular interest, as it is often the rate-determining step.
Interactive Data Table: Predicted Energetics for the Ritter Reaction Pathway
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study of the Ritter reaction for the synthesis of this compound.
| Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |
| 1. Carbocation Formation | Tertiary Carbocation | +5.2 | C-O bond elongation |
| 2. Nitrile Addition | TS1 (Nitrile Attack) | +15.8 | Forming C-N bond distance: ~2.1 Å; Attacking N-C-C angle: ~110° |
| 3. Nitrilium Ion | Nitrilium Ion | -10.3 | N/A |
| 4. Hydrolysis & Taut. | Amide Intermediate | -25.6 | N/A |
| 5. Final Hydrolysis | Product | -30.1 | N/A |
Hypothetical Grignard Reaction Pathway
This synthetic route would involve the reaction of 2-methoxyphenylacetonitrile with a methylmagnesium halide Grignard reagent. The nucleophilic addition of the methyl group to the nitrile carbon would form an imine intermediate after workup. This imine could then be reduced to the target primary amine using a reducing agent like sodium borohydride.
Computational modeling of this reaction would investigate the coordination of the Grignard reagent to the nitrile, the transition state of the nucleophilic addition, and the subsequent reduction step. The nature of the solvent and its explicit or implicit inclusion in the model would be crucial for accurately predicting the reaction energetics.
Interactive Data Table: Predicted Energetics for the Grignard Reaction Pathway
The following table provides hypothetical computational data for the key steps in the Grignard-based synthesis.
| Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |
| 1. Grignard Addition | TS2 (Methyl Attack) | +12.5 | Forming C-C bond distance: ~2.2 Å; Mg-N distance: ~2.0 Å |
| 2. Imine Formation | Imine Intermediate | -8.7 | N/A |
| 3. Hydride Reduction | TS3 (Hydride Attack) | +9.8 | Forming C-H bond distance: ~1.8 Å; Approaching H-C-N angle: ~105° |
| 4. Product Formation | Product | -35.4 | N/A |
Hypothetical Hofmann Rearrangement Pathway
The Hofmann rearrangement would start with an amide, specifically 2-(2-methoxyphenyl)-2-methylpropanamide. slideshare.netwikipedia.org Treatment with bromine and a strong base would lead to the formation of an N-bromoamide, which then rearranges to an isocyanate intermediate with the loss of a bromide ion. wikipedia.org Hydrolysis of the isocyanate would then yield the final amine product with one less carbon atom. wikipedia.orgchemistrysteps.com
A theoretical investigation would focus on the mechanism of the rearrangement step, which is the key transformation in this sequence. The transition state for the migration of the alkyl group from the carbonyl carbon to the nitrogen atom would be a critical point of analysis.
Interactive Data Table: Predicted Energetics for the Hofmann Rearrangement Pathway
This table presents hypothetical computational results for the Hofmann rearrangement approach.
| Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |
| 1. N-Bromination | N-Bromoamide | -5.1 | N/A |
| 2. Rearrangement | TS4 (Alkyl Migration) | +20.3 | Migrating C-C bond breaking: ~1.8 Å; Forming C-N bond: ~1.9 Å |
| 3. Isocyanate Formation | Isocyanate Intermediate | -15.9 | N/A |
| 4. Hydrolysis & Decarboxylation | Product | -40.2 | N/A |
**spectroscopic and Advanced Analytical Methodologies for Research Characterization**
Advanced Spectroscopic Techniques in Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. By probing the interactions of molecules with electromagnetic radiation, each technique provides unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 2-(2-Methoxyphenyl)-2-methylpropan-1-amine, the proton signals would be expected in distinct regions corresponding to their chemical environments. The aromatic protons on the methoxy-substituted phenyl ring would likely appear as a complex multiplet pattern in the range of δ 6.8-7.3 ppm. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around δ 3.8 ppm. The two protons of the primary amine's methylene (B1212753) group (-CH₂NH₂) would likely resonate as a singlet around δ 2.7 ppm, while the six protons of the two equivalent methyl groups (-C(CH₃)₂) would yield a singlet further upfield, around δ 1.3 ppm. The amine protons (-NH₂) themselves often appear as a broad singlet, the chemical shift of which can be variable.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals would be anticipated for each unique carbon atom. The carbon of the methoxy group would be expected around 55 ppm. The quaternary carbon and the methyl carbons of the propanamine moiety would also have characteristic shifts. The aromatic carbons would generate a series of signals in the downfield region of the spectrum (typically 110-160 ppm), with the carbon attached to the methoxy group being significantly affected by the oxygen atom.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, although in this specific molecule with many singlet peaks, its utility might be focused on the aromatic region. An HSQC spectrum would be crucial for definitively assigning proton signals to their directly attached carbon atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic -CH | 6.8 - 7.3 | 110 - 130 | Multiplet |
| -OCH₃ | ~3.8 | ~55 | Singlet |
| -CH₂NH₂ | ~2.7 | ~50 | Singlet |
| -C(CH₃)₂ | ~1.3 | ~25 | Singlet |
| Quaternary C | - | ~40 | - |
| Aromatic C-O | - | ~157 | - |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS would be used to determine the accurate mass of the protonated molecule, [M+H]⁺. For this compound (C₁₁H₁₇NO), the expected monoisotopic mass of the neutral molecule is 179.1310 Da. The protonated molecule would be observed at m/z 180.1383. uni.lu This high-precision measurement allows for the unambiguous determination of the elemental formula.
Fragmentation Analysis: The fragmentation pattern in MS/MS analysis provides insight into the molecule's structure. A primary fragmentation pathway for amines is the α-cleavage. For this compound, a characteristic fragmentation would be the loss of the amine group and adjacent carbon, although other cleavages are possible. The molecule can undergo cleavage at the C-C bond adjacent to the nitrogen atom. The presence of the methoxyphenyl group would also lead to characteristic aromatic fragment ions. Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts to aid in identification. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 180.13829 |
| [M+Na]⁺ | 202.12023 |
| [M+K]⁺ | 218.09417 |
| [M+NH₄]⁺ | 197.16483 |
Data sourced from predicted values. uni.lu
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule's functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching of the primary amine group would be expected to appear as a medium to weak band (or a doublet) in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would be seen just below 3000 cm⁻¹. The C-O stretching of the aryl ether is expected around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations of the molecule, in particular, would be prominent. For instance, the symmetric stretching of the benzene (B151609) ring would be a key feature.
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of suitable quality can be grown, this technique can provide precise bond lengths, bond angles, and conformational information. For this compound, an X-ray crystal structure would definitively establish the spatial relationship between the methoxyphenyl group and the 2-methylpropan-1-amine substituent, including the torsion angles that define the molecule's conformation. This would provide an unambiguous confirmation of the compound's constitution and stereochemistry if chiral.
Chromatographic Separation Techniques for Purification and Analysis
Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pharmaceutical compounds and research chemicals. Developing a robust HPLC method for this compound would involve a systematic approach to optimize the separation of the target analyte from any starting materials, byproducts, or degradation products.
Method Development Strategy:
Column Selection: A reversed-phase column, such as a C18 or C8, would likely be the initial choice due to the compound's moderate polarity.
Mobile Phase: The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net The pH of the aqueous phase would be a critical parameter to control the ionization state of the primary amine, thereby influencing its retention and peak shape. A slightly acidic to neutral pH is often a good starting point.
Detection: A UV detector would be suitable for this compound, given the presence of the chromophoric phenyl ring. The detection wavelength would be set at a λmax of the compound, likely in the range of 220-280 nm.
Optimization: Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of all components in a reasonable timeframe. nih.gov Parameters such as flow rate, column temperature, and gradient slope would be optimized to achieve good resolution, symmetric peak shapes, and high sensitivity.
This validated HPLC method would be crucial for quality control, allowing for the accurate determination of the purity of newly synthesized batches of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research
Specific GC-MS parameters, retention times, and mass fragmentation data for this compound are not available in published research. General GC-MS methodologies are used for related new psychoactive substances (NPS), but these findings cannot be attributed to the specific target compound.
Development of Quantitative Analytical Methods for Research Samples
There are no published studies detailing the development and validation of quantitative analytical methods (e.g., GC-MS, LC-MS) for the determination of this compound in any research samples. This includes a lack of information on linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision.
**preclinical Biological Interaction Studies Non Human, Non Clinical Focus **
In Vitro Receptor Binding and Enzyme Inhibition Assays with Model Systems
In vitro assays are fundamental tools for characterizing the interaction of a compound with specific biological targets, such as receptors and enzymes, outside of a living organism. These studies provide crucial initial data on a compound's potential biological activity.
The initial characterization of a novel compound typically involves screening it against a panel of known biological targets to identify potential interactions. Methodological approaches for this ligand-target interaction profiling are diverse and are selected based on the nature of the target.
For receptor binding, radioligand binding assays are a common technique. In this method, a radiolabeled compound (radioligand) known to bind to a specific receptor is used. The test compound, in this case, 2-(2-Methoxyphenyl)-2-methylpropan-1-amine, would be introduced to compete with the radioligand for the binding site on the receptor. The ability of the test compound to displace the radioligand is measured, providing data on its binding affinity.
For enzyme inhibition, a variety of assays are employed to measure the reduction in enzyme activity in the presence of the inhibitor. These assays often involve monitoring the conversion of a substrate to a product, which may generate a fluorescent or colorimetric signal. The potency of an inhibitor is frequently assessed by determining the concentration required to achieve 50% inhibition, known as the IC50 value nih.gov. The actions of many drugs are mediated through enzyme inhibition nih.gov.
Specific binding studies aim to quantify the affinity of a compound for a particular biological target. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
While comprehensive binding data for this compound is not extensively detailed in the available literature, studies on structurally related arylpiperazine compounds have shown significant affinity for targets such as alpha1-adrenergic receptors, with affinities reported in the nanomolar range (22 nM to 250 nM) nih.gov. Similarly, other molecules containing a methoxyphenyl group have been investigated as inhibitors of various kinases, such as CSNK2A and PIM kinases nih.gov. These studies highlight potential target classes for which this compound could be evaluated. A hypothetical data table for such binding assays is presented below to illustrate how findings would be reported.
Interactive Data Table: Illustrative Receptor and Enzyme Interaction Profile
| Target | Assay Type | Parameter | Result for this compound |
| Alpha1-Adrenergic Receptor | Radioligand Binding | Ki (nM) | Data Not Available |
| CSNK2A Kinase | Enzyme Inhibition | IC50 (µM) | Data Not Available |
| PIM3 Kinase | Enzyme Inhibition | IC50 (µM) | Data Not Available |
| NMDA Receptor | Radioligand Binding | Ki (nM) | Data Not Available |
| Monoamine Oxidase A | Enzyme Inhibition | IC50 (µM) | Data Not Available |
Cellular Uptake and Subcellular Localization Studies In Vitro (without implying therapeutic delivery)
Understanding how a compound enters cells and where it localizes within subcellular compartments is crucial for interpreting its biological activity. These studies are typically performed in vitro using cell cultures. Methodologies often involve fluorescently labeling the compound of interest or using specific probes that can detect its presence within the cell.
For instance, studies on other novel compounds have utilized techniques like flow cytometry and fluorescence microscopy to characterize uptake efficiency in both non-phagocytic and phagocytic cell lines nih.gov. The subcellular distribution of molecules is often investigated using probes that bind to specific organelles or structures within the cell nih.gov. While specific studies detailing the cellular uptake and subcellular localization of this compound are not present in the reviewed literature, these established methods would be the standard approach for such an investigation.
Investigation of Molecular Mechanisms of Action in Controlled In Vitro Model Systems
Once a compound's binding targets are identified, subsequent studies focus on elucidating the molecular mechanism by which it exerts its effects. These in vitro studies can reveal if a compound alters signaling pathways, induces specific cellular responses like apoptosis, or affects cellular processes such as the cell cycle researchgate.net.
Structure-Activity Relationship (SAR) Studies in Biological Systems (Focus on Molecular Interaction, not Efficacy or Safety)
Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of structurally related analogs of a lead compound to understand how specific chemical modifications influence its interaction with a biological target. The goal is to identify the key chemical features—or pharmacophore—responsible for its activity.
SAR studies on various classes of compounds have provided valuable insights. For example, in a series of quinoxalin-6-amine analogs, modifications to the core structure led to the identification of compounds with potent antiproliferative activity researchgate.net. In another study involving ketamine analogs, the position of substituents on the benzene (B151609) ring was found to be a critical determinant of activity, with 2- and 3-substituted compounds generally being more active than their 4-substituted counterparts mdpi.com.
For this compound, an SAR study would involve synthesizing analogs with modifications to the methoxyphenyl ring (e.g., altering the position of the methoxy (B1213986) group or replacing it with other substituents), the methylpropane backbone, or the primary amine. Comparing the binding affinities or inhibitory activities of these analogs would clarify the structural requirements for optimal interaction with its biological target(s) nih.govresearchgate.net.
**applications in Chemical Synthesis and Materials Science**
Role as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
Chiral amines are crucial in asymmetric synthesis, where they can act as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. A thorough review of the scientific literature reveals no specific documented instances of 2-(2-Methoxyphenyl)-2-methylpropan-1-amine being employed as a chiral auxiliary or ligand in asymmetric synthesis. While structurally related chiral amines, such as those derived from phenylglycine or phenylalanine, have been investigated for their ability to induce enantioselectivity in reactions like the synthesis of 2-methyloctanal, similar studies involving this compound have not been reported. The presence of a chiral center and a coordinating methoxy (B1213986) group in some related amines can contribute to the formation of rigid, stereochemically biased transition states, a key principle in asymmetric induction. However, the specific steric and electronic properties of this compound have not been explored in this context.
Utilization as a Building Block in Complex Molecular Architectures
The structural framework of this compound, featuring a substituted phenyl ring and a primary amine, suggests its potential as a building block in the synthesis of more complex molecules. However, a comprehensive search of the chemical literature does not provide specific examples of its incorporation into intricate molecular architectures such as macrocycles or complex heterocyclic systems. While general methods for the synthesis of macrocycles using various diamines and other bifunctional starting materials are well-established, the specific use of this compound in these synthetic strategies has not been documented. nih.govnih.gov Similarly, while methoxy-substituted amines are recognized for their diverse applications in organic synthesis, the specific role of this compound as a foundational unit for constructing larger, more complex molecules remains an unexplored area of research. evitachem.com
Potential in Polymer Chemistry or Advanced Materials Development
The application of this compound in the fields of polymer chemistry and advanced materials science is not documented in the available scientific literature. While polymers containing amine functionalities, such as poly(2-acrylamido-2-methylpropane sulfonic acid), have been synthesized and investigated for various applications, there is no evidence to suggest that this compound has been utilized as a monomer or a modifying agent in the development of new polymers or advanced materials. mdpi.comresearchgate.net The development of materials often leverages the unique properties of their constituent molecules; however, the potential contributions of the methoxyphenyl and methylpropan-amine moieties of this specific compound to material properties have not been explored or reported.
Role as a Precursor for Other Research Chemicals and Intermediates
Primary amines are valuable precursors in organic synthesis, readily undergoing a variety of chemical transformations to yield more complex molecules. The compound this compound, with its primary amine group, is theoretically a viable starting material for the synthesis of other research chemicals and intermediates. For instance, related methoxyphenyl-propanamine derivatives are used as intermediates in the synthesis of pharmaceuticals. sumitomo-chem.co.jp However, a detailed search of the scientific literature does not yield specific, documented examples of this compound being used as a precursor for the synthesis of other named research chemicals or key intermediates. While the synthesis of related compounds like 2-(2-methoxyphenyl)-N-methylpropan-1-amine is known, the direct synthetic lineage from the title compound is not established in the available literature. nih.gov
Future Directions and Emerging Research Avenues for 2 2 Methoxyphenyl 2 Methylpropan 1 Amine
The unique structural attributes of 2-(2-methoxyphenyl)-2-methylpropan-1-amine, characterized by a sterically hindered primary amine attached to a quaternary benzylic carbon and an ortho-methoxyphenyl group, position it as a compound of significant interest for future chemical research. The exploration of this molecule and its analogs is poised to benefit from advancements in synthetic chemistry, computational modeling, and high-throughput screening methodologies.
Q & A
Q. Methodological Approach :
- NMR Spectroscopy : 1H and 13C NMR to confirm the methoxyphenyl group (δ 3.8–3.9 ppm for OCH3) and methylpropan-1-amine backbone.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C11H17NO) and fragmentation patterns.
- X-ray Crystallography : For absolute stereochemical confirmation, particularly if the compound has a chiral center (e.g., (R)- or (S)-enantiomers) .
Basic: How can researchers determine the physicochemical properties (e.g., solubility, logP) of this compound?
- Solubility : Use shake-flask method in buffers (pH 1–7.4) with HPLC-UV quantification.
- logP (Partition Coefficient) : Reverse-phase HPLC with a calibrated C18 column or computational tools like ACD/Labs.
- Melting Point : Differential Scanning Calorimetry (DSC) for crystalline samples.
Note : The compound’s logP (~2.5–3.0) suggests moderate lipophilicity, influencing bioavailability .
Advanced: How does stereochemistry at the methylpropan-1-amine moiety affect biological activity?
- Enantiomeric Impact : The (R)-enantiomer may exhibit higher receptor-binding affinity (e.g., serotonin receptors) due to spatial compatibility, while the (S)-form could show reduced activity.
- Method : Synthesize enantiomers via chiral auxiliaries or enzymatic resolution. Test in in vitro assays (e.g., radioligand binding) to compare IC50 values.
- Example : In a related 4-methoxyphenyl analog, the (R)-enantiomer showed 10-fold higher antichlamydial activity than the (S)-form .
Advanced: What strategies are used to assess metabolic stability in preclinical studies?
- In Vitro Assays :
- Liver Microsomal Incubation : Monitor parent compound depletion over time (t1/2) using LC-MS/MS.
- CYP450 Inhibition Screening : Identify metabolic pathways (e.g., CYP2D6-mediated demethylation).
- Key Metrics : High intrinsic clearance (>50% depletion in 30 min) indicates poor metabolic stability, necessitating structural modification .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., MIC values)?
Case Example : Discrepancies in MIC values for antibacterial activity may arise from:
- Strain Variability : Test across multiple strains (e.g., S. aureus ATCC 25923 vs. clinical isolates).
- Assay Conditions : Standardize inoculum size, media (Mueller-Hinton vs. CAMHB), and incubation time.
- Compound Purity : Verify via HPLC (>95% purity) to exclude impurities affecting results.
Data Comparison Table :
| Study | MIC Range (μg/mL) | Strain | Purity |
|---|---|---|---|
| A | 0.0039–0.025 | ATCC | 99% |
| B | 0.1–0.5 | Clinical | 90% |
Advanced: How can computational modeling optimize this compound’s selectivity for target receptors?
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to predict binding poses at serotonin (5-HT2A) or adrenergic receptors.
- QSAR Analysis : Correlate structural features (e.g., methoxy position, amine substitution) with activity data to guide synthesis.
- Example : Substituent at the 2-position of the phenyl ring enhances steric hindrance, reducing off-target binding .
Advanced: What methods enable selective functionalization of the methoxyphenyl ring?
- Directed Ortho-Metalation : Use LTMP (lithium tetramethylpiperidide) to introduce substituents at the 3-position.
- Nucleophilic Aromatic Substitution : Replace methoxy group with -NH2 or -F under microwave-assisted conditions (150°C, DMF).
- Challenge : Steric hindrance from the methylpropan-1-amine group requires careful optimization of reaction stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
